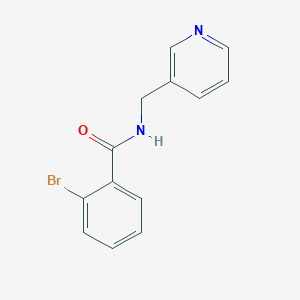

2-bromo-N-(pyridin-3-ylmethyl)benzamide

Description

2-Bromo-N-(pyridin-3-ylmethyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the ortho-position of the benzoyl group and a pyridin-3-ylmethyl substituent on the amide nitrogen. The bromine atom and pyridine moiety are critical for modulating electronic properties and intermolecular interactions, which influence solubility, stability, and biological activity.

Properties

IUPAC Name |

2-bromo-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFXTLWRRQGODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with pyridin-3-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-N-(pyridin-3-ylmethyl)benzamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Nucleophilic substitution: Products include substituted benzamides with different functional groups replacing the bromine atom.

Oxidation: Products include N-oxides or other oxidized derivatives.

Reduction: Products include amines or alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

2-bromo-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyridin-3-ylmethyl group can enhance the compound’s binding affinity and selectivity for its target. The exact pathways involved can vary depending on the biological system and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzamides with Pyridinyl Substituents

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (Compound 35)

- Structure : Bromine at para-position, fluorine at meta-position, and 6-methylpyridin-2-yl group.

- Synthesis : Yielded 81% via coupling of 4-bromo-3-fluorobenzoic acid with 6-methylpyridin-2-amine .

- Properties : Higher molecular weight (310 g/mol) due to fluorine and methylpyridine substituents. GC-MS (EI) m/z: 310 (M⁺).

3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide (Compound 36)

Benzamides with Heterocyclic Directing Groups

2-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (MS-0022)

- Structure : Imidazo[1,2-a]pyridine moiety instead of pyridin-3-ylmethyl.

- Bioactivity : Potent Smoothened (SMO) antagonist (IC₅₀ in low nM range) with in vivo efficacy in reducing tumor growth .

- Key Difference : The extended aromatic system in MS-0022 enhances binding to hydrophobic pockets in SMO, unlike the simpler pyridin-3-ylmethyl group in the target compound.

2-Bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

- Structure : Methoxy group at para-position and pyrazolyl-pyridine hybrid substituent.

- Molecular Weight : 401.3 g/mol (vs. ~310 g/mol for the target compound).

Benzamides with Hydrogen-Bonding Motifs

2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

- Structure : Pyrazolone ring instead of pyridine.

- DFT Studies : Stabilized by hydrogen bonding (N–H···O) and electrostatic interactions, with bond lengths consistent with experimental data .

- Comparison : The pyridin-3-ylmethyl group in the target compound may offer stronger π-stacking but weaker hydrogen-bonding capacity.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Substituent Position : Ortho-bromo substitution (target compound) increases steric hindrance but may enhance binding specificity compared to meta- or para-halogenated analogs .

- Heterocyclic Moieties : Pyridine and imidazopyridine groups improve pharmacokinetic properties by modulating lipophilicity and target engagement .

- Hydrogen Bonding : Amide carbonyl groups in benzamides consistently form H-bonds with protein residues (e.g., Arg63 in glucokinase), critical for activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(pyridin-3-ylmethyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via coupling reactions between 3-bromobenzoyl chloride and pyridin-3-ylmethanamine. Key steps include:

- Use of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during amide bond formation .

- Solvent selection (e.g., dichloromethane or DMF) to balance reactivity and solubility .

- Data : Yields vary (47–81%) depending on stoichiometry, temperature (room temp to reflux), and purification methods (e.g., column chromatography) .

Q. How can researchers confirm the structural integrity of 2-bromo-N-(pyridin-3-ylmethyl)benzamide post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR identify characteristic peaks (e.g., pyridine protons at δ 7.5–8.5 ppm and benzamide carbonyl at ~168 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (expected [M+H] at m/z 335.2 for CHBrNO) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the pyridine-benzamide linkage (if single crystals are obtained) .

Advanced Research Questions

Q. What structural factors govern the bioactivity of 2-bromo-N-(pyridin-3-ylmethyl)benzamide in target binding studies?

- Key Insights :

- The bromine atom at the 2-position enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes/receptors .

- The pyridylmethyl group improves solubility and may act as a hydrogen-bond acceptor .

- SAR Studies : Comparative analysis with analogs (e.g., 3-fluoro or trifluoromethyl substitutions) reveals that bulkier groups reduce binding affinity due to steric hindrance .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methods :

- Molecular Docking : Use software like AutoDock Vina with PDB structures (e.g., 3HKC for kinase targets) to simulate binding poses .

- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental IC values .

- Validation : Cross-reference computational predictions with experimental assays (e.g., fluorescence polarization or SPR) .

Q. How should researchers address contradictory data in literature regarding this compound’s reactivity or bioactivity?

- Case Study : Discrepancies in reported IC values may arise from:

- Assay Conditions : Variations in buffer pH, ionic strength, or incubation time .

- Purity : Impurities ≥5% (e.g., unreacted starting materials) can skew results .

- Resolution : Replicate experiments under standardized conditions and validate purity via HPLC (>98%) .

Experimental Design & Data Analysis

Q. What strategies optimize the compound’s stability in long-term biochemical assays?

- Stability Testing :

- Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4).

- Add antioxidants (e.g., ascorbic acid) or use inert atmospheres (N) to prevent oxidation of the pyridine moiety .

Q. How can researchers design control experiments to validate specificity in target inhibition?

- Controls :

- Negative : Use a scrambled analog (e.g., 2-chloro-N-(pyridin-2-ylmethyl)benzamide) to rule out non-specific binding .

- Positive : Compare with known inhibitors (e.g., staurosporine for kinase assays) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to confirm significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.